ethyl 4-(trifluoroMethyl)pyriMidine-2-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with trifluoroacetic anhydride and ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 4-position significantly influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-4-3-5(13-6)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
OMEMLHRSXHPPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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